molecular formula C11H14N4OS B10944375 (5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one

(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B10944375
M. Wt: 250.32 g/mol
InChI Key: MRCYENYZZGXAFA-UITAMQMPSA-N
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Description

(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one typically involves the condensation of 1,3-dimethyl-4-formylpyrazole with 3-ethyl-2-thioxoimidazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or imidazolidinone moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

(5Z)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H14N4OS/c1-4-15-10(16)9(12-11(15)17)5-8-6-14(3)13-7(8)2/h5-6H,4H2,1-3H3,(H,12,17)/b9-5-

InChI Key

MRCYENYZZGXAFA-UITAMQMPSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C)C)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C)C)NC1=S

Origin of Product

United States

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